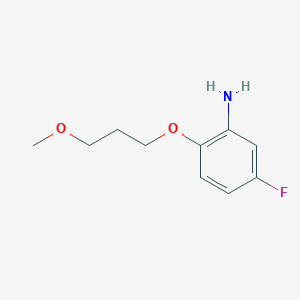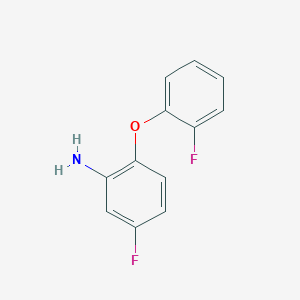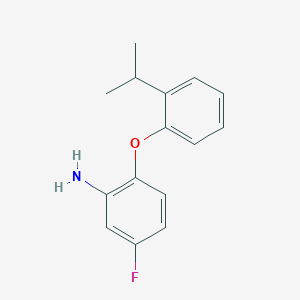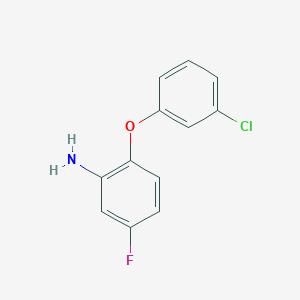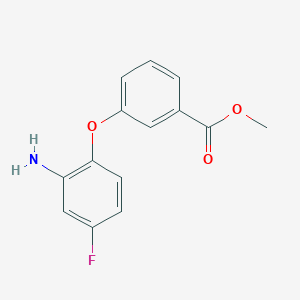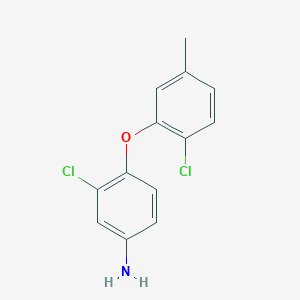
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group and a phenoxy group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-chloro-5-methylphenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3-chloroaniline in a suitable solvent such as ethanol or methanol.
- Add 2-chloro-5-methylphenol to the solution.
- Add a base (e.g., sodium hydroxide) to the reaction mixture.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Similar structure with a chloro and methyl group on the phenol ring.
2-Chloro-5-methylphenol: Similar structure with a chloro and methyl group on the phenol ring.
3-Chloro-4-methoxyacetophenone: Similar structure with a chloro and methoxy group on the acetophenone ring.
Uniqueness
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
3-chloro-4-(2-chloro-5-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOEPVEHSEHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
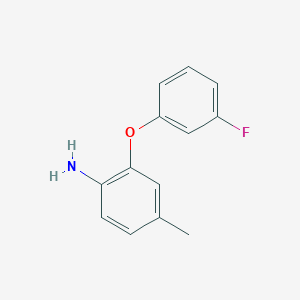
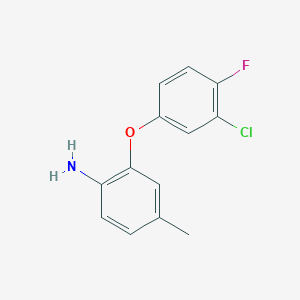
![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)
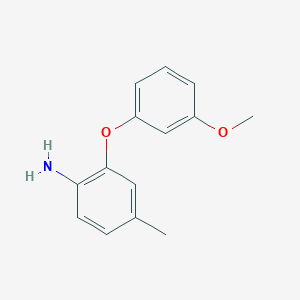
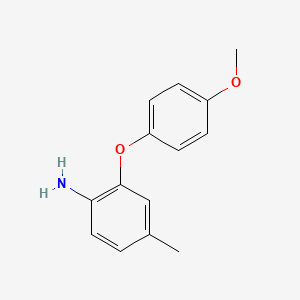
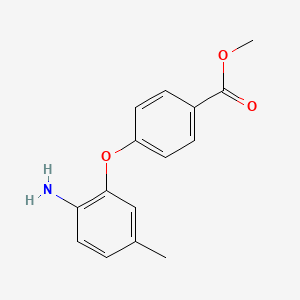
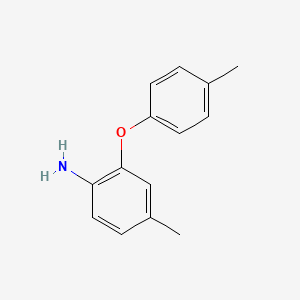
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
